molecular formula C10H9ClN2O3 B8387804 Methyl 2-chloro-5-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Methyl 2-chloro-5-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B8387804
M. Wt: 240.64 g/mol
InChI Key: GOICWDVKORGDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-5-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a useful research compound. Its molecular formula is C10H9ClN2O3 and its molecular weight is 240.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64 g/mol

IUPAC Name

methyl 2-chloro-5-oxo-7,8-dihydro-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C10H9ClN2O3/c1-16-10(15)13-5-4-7-6(9(13)14)2-3-8(11)12-7/h2-3H,4-5H2,1H3

InChI Key

GOICWDVKORGDFR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC2=C(C1=O)C=CC(=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-7,8-dihydro-5H-[1,6]naphthyridine-6-carboxylic acid methyl ester (226.7 mg, 1 mmol) was dissolved in CCl4 (3.57 mL) and MeCN (0.357 mL) at room temperature before adding NaIO4 (0.643 g) in 1 mL of H2O, followed by RuCl3.hydrate (62.2 mg). The reaction mixture was stirred vigorously at room temperature for 2 hours. After dilution with DCM, it was filtered through Celite and the filter cake was washed three times with DCM. The combined organic solution was concentrated in vacuo to give a crude product. Flash column chromatography separation (silica gel, 12 g, 20% EtOAc in hexane) then afforded the tile compound (143 mg, 60%) as a white solid. MS: 241.1 (M+H+).
Quantity
226.7 mg
Type
reactant
Reaction Step One
Name
Quantity
3.57 mL
Type
solvent
Reaction Step One
Name
Quantity
0.357 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NaIO4
Quantity
0.643 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
RuCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrate
Quantity
62.2 mg
Type
reactant
Reaction Step Four
Yield
60%

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